![molecular formula C11H14N2O5 B12356194 5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12356194.png)
5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione, also known as 5-ethynyluridine, is a nucleoside analog. It is structurally similar to uridine but contains an ethynyl group at the 5-position of the pyrimidine ring. This modification allows it to be used in various biochemical and molecular biology applications, particularly in the study of RNA synthesis and cell proliferation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione typically involves the following steps:
Starting Material: The synthesis begins with uridine, a naturally occurring nucleoside.
Ethynylation: The 5-position of the uridine is modified by introducing an ethynyl group. This can be achieved through a palladium-catalyzed coupling reaction with an ethynyl halide.
Purification: The product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of uridine are subjected to ethynylation under controlled conditions.
Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield.
Scale-Up: The process is scaled up using industrial reactors and purification systems to produce the compound in bulk.
化学反应分析
Types of Reactions
5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethynyl group.
Click Chemistry: The ethynyl group is reactive in click chemistry, allowing it to form stable triazole linkages with azides.
Common Reagents and Conditions
Palladium Catalysts: Used in the ethynylation step.
Azides: Used in click chemistry reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions include various substituted uridines and triazole-linked nucleosides, which are useful in biochemical assays and molecular biology research.
科学研究应用
5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione has several scientific research applications:
RNA Synthesis Studies: It is incorporated into RNA during transcription, allowing researchers to track RNA synthesis.
Cell Proliferation Assays: Used to measure cell proliferation by incorporating into newly synthesized RNA.
Click Chemistry: Utilized in click chemistry for labeling and detecting biomolecules.
Cancer Research: Helps in studying the proliferation of cancer cells and the effects of anti-cancer drugs.
作用机制
The mechanism of action of 5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione involves its incorporation into RNA. Once incorporated, it can be detected using azide-containing fluorescent probes through a highly efficient click chemistry reaction . This allows researchers to visualize and quantify RNA synthesis in cells. The compound targets the RNA synthesis pathway and is used to study cell proliferation and gene expression.
相似化合物的比较
Similar Compounds
5-Bromo-2’-deoxyuridine (BrdU): Another nucleoside analog used to study DNA synthesis.
5-Fluorouracil (5-FU): A pyrimidine analog used in cancer treatment.
2-Thioadenosine: Used as a pharmaceutical intermediate.
Uniqueness
5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is unique due to its ethynyl group, which allows it to participate in click chemistry reactions. This makes it particularly useful for labeling and detecting RNA synthesis in live cells, providing a more sensitive and specific method compared to other nucleoside analogs .
属性
分子式 |
C11H14N2O5 |
|---|---|
分子量 |
254.24 g/mol |
IUPAC 名称 |
5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H14N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h1,6-9,14-15H,3-5H2,(H,12,16,17)/t6?,7-,8+,9+/m0/s1 |
InChI 键 |
KOAUKBASAWWQJH-GSLILNRNSA-N |
手性 SMILES |
C#CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
规范 SMILES |
C#CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


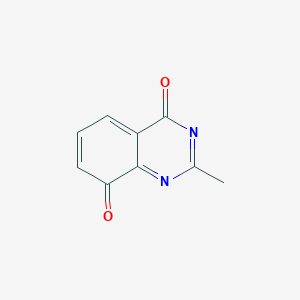
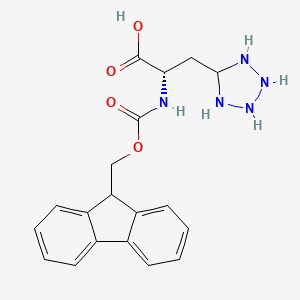

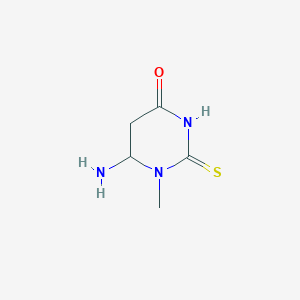
![N,N'-dimethyl-N'-[[3-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]pyrazolidin-4-yl]methyl]ethane-1,2-diamine](/img/structure/B12356149.png)
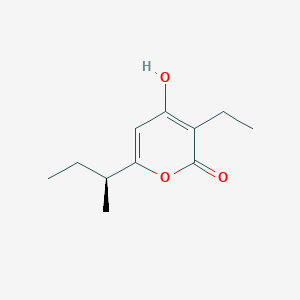

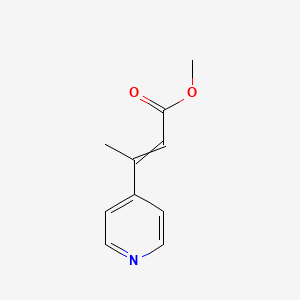
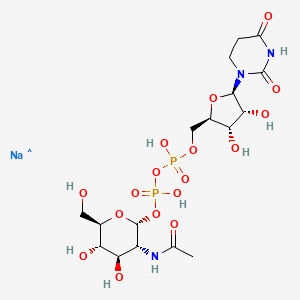
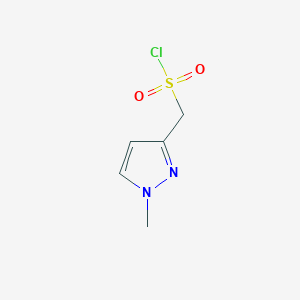
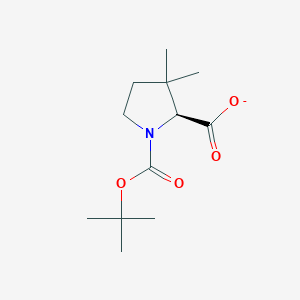
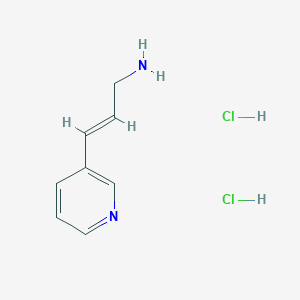
![2-imino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4aH-pteridin-4-one](/img/structure/B12356191.png)

